molecular formula C25H20N2O5 B2488554 methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327183-41-4

methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2488554
CAS No.: 1327183-41-4
M. Wt: 428.444
InChI Key: JLIBROJNUFWGAZ-PNHLSOANSA-N
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Description

Methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a useful research compound. Its molecular formula is C25H20N2O5 and its molecular weight is 428.444. The purity is usually 95%.
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Biological Activity

Methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₁₅N₃O₄
  • IUPAC Name : this compound

The structural features include a methoxyphenyl group and a chromenylidene moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes or receptors involved in cancer progression and inflammation:

  • EGFR Inhibition : Similar compounds have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. For instance, derivatives of benzoate esters have demonstrated cytotoxic effects by inhibiting EGFR tyrosine kinase activity, leading to apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, helping to mitigate oxidative stress and cellular damage .

Biological Activity Data

Activity Effect Study Reference
EGFR InhibitionInduces apoptosis in cancer cells
Antioxidant PropertiesReduces oxidative stress
CytotoxicityEffective against multiple cancer types

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Cytotoxicity Study : A study involving the compound's derivatives revealed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism involved activation of caspases 3 and 8, indicating an apoptotic pathway .
  • In Silico Studies : Computational docking studies have been employed to predict the binding affinity of this compound to EGFR. The results indicated a favorable interaction profile compared to established inhibitors like erlotinib, suggesting potential as a therapeutic agent .
  • Comparative Analysis : The compound was compared with other benzoate derivatives in terms of their inhibitory effects on cancer cell proliferation. Results indicated that certain modifications to the chemical structure enhanced potency against specific cancer types .

Properties

IUPAC Name

methyl 4-[[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-30-20-13-11-18(12-14-20)26-23(28)21-15-17-5-3-4-6-22(17)32-24(21)27-19-9-7-16(8-10-19)25(29)31-2/h3-15H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBROJNUFWGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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